REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]([CH2:12][C:13](=[O:15])[CH3:14])(=[O:11])[CH3:10].N1CCCCC1>C1CCCCC1>[CH:1](=[CH:14][C:13](=[O:15])[CH2:12][C:9](=[O:11])[CH3:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Theses compounds may be prepared by various methods
|
Type
|
CUSTOM
|
Details
|
are most conveniently prepared
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature under continuous azeotropic water
|
Type
|
CUSTOM
|
Details
|
removal
|
Type
|
CUSTOM
|
Details
|
The crude product resulting from the foregoing reaction
|
Type
|
CUSTOM
|
Details
|
may then be purified by crystallization with methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)=CC(CC(C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |